molecular formula C12H6F2N2O4S2 B1281798 Bis(4-fluoro-2-nitrophenyl) disulfide CAS No. 796-69-0

Bis(4-fluoro-2-nitrophenyl) disulfide

Cat. No. B1281798
CAS RN: 796-69-0
M. Wt: 344.3 g/mol
InChI Key: ILHDUSONWGHVPO-UHFFFAOYSA-N
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Description

Bis(4-fluoro-2-nitrophenyl) disulfide , with the chemical formula C12H6F2N2O4S2 , is a compound characterized by its disulfide linkage between two 4-fluoro-2-nitrophenyl groups. It is a yellow crystalline solid with a molecular weight of 344.32 g/mol . The IUPAC name for this compound is 4-fluoro-1-[(4-fluoro-2-nitrophenyl)disulfanyl]-2-nitrobenzene .


Molecular Structure Analysis

The molecular structure of Bis(4-fluoro-2-nitrophenyl) disulfide consists of two 4-fluoro-2-nitrophenyl groups connected by a disulfide bridge. The compound’s planar aromatic ring system contributes to its stability and reactivity .

Scientific Research Applications

Self-Healing Fluorescent Polyurethane Elastomers

Bis(4-fluoro-2-nitrophenyl) disulfide: is utilized in the synthesis of diols containing disulfide bonds, which are crucial for creating self-healing polyurethane elastomers . These elastomers can repair themselves under mild conditions and exhibit robust mechanical properties. The disulfide bonds provide dynamic behavior that is essential for the self-healing process. This application is significant in industries such as construction, clothing, furniture, medical materials, armaments, and packaging.

Infrared Spectroscopy and Crystal Growth

The compound has been used to grow crystal whiskers on a lead (Pb) layer from a supersaturated solution of p-nitrothiophenol . These whiskers preferentially grow on Pb but not on other substrates like Si, In, or Ag. This property is explored using electron microscopy and infrared spectroscopy, providing insights into the optimized structure of the molecule through ab initio calculations.

Electrophilic Cyclization Reactions

In synthetic chemistry, Bis(4-fluoro-2-nitrophenyl) disulfide serves as a reactant in electrophilic cyclization reactions involving 2-alkynylanisoles or alkynylanilines . This process is important for constructing complex molecular architectures, which can be applied in pharmaceuticals and material science.

Oxidative Chlorination to Sulfonyl Chlorides

The compound is involved in oxidative chlorination reactions that convert various substrates into sulfonyl chlorides . Sulfonyl chlorides are valuable intermediates in organic synthesis, used for further functional group transformations and in the production of sulfonamide-based drugs.

Arylation with Triarylbismuthanes

Bis(4-fluoro-2-nitrophenyl) disulfide: is used in arylation processes with triarylbismuthanes . This method is employed to introduce aryl groups into molecules, which is a fundamental step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals.

Decarboxylative Cross-Coupling Reactions

The compound participates in decarboxylative cross-coupling reactions with dialkoxybenzoic acids . These reactions are pivotal for creating carbon-carbon bonds, which are the backbone of organic molecules. This application is crucial in the synthesis of complex organic molecules for various industrial applications.

Safety And Hazards

  • Safety Data Sheets (SDS) are essential for handling this compound safely. Unfortunately, specific hazard classifications are not available .

properties

IUPAC Name

4-fluoro-1-[(4-fluoro-2-nitrophenyl)disulfanyl]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHDUSONWGHVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])SSC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531063
Record name 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-fluoro-2-nitrophenyl) disulfide

CAS RN

796-69-0
Record name 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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